2-(2,6-Difluoro-4-iodophenyl)acetic acid
Description
2-(2,6-Difluoro-4-iodophenyl)acetic acid is a halogenated phenylacetic acid derivative characterized by a central benzene ring substituted with two fluorine atoms at the 2- and 6-positions, an iodine atom at the 4-position, and an acetic acid group (-CH₂COOH) at the 1-position. The iodine substituent introduces significant steric bulk and lipophilicity, while the electron-withdrawing fluorine atoms enhance the acidity of the acetic acid moiety.
Properties
Molecular Formula |
C8H5F2IO2 |
|---|---|
Molecular Weight |
298.02 g/mol |
IUPAC Name |
2-(2,6-difluoro-4-iodophenyl)acetic acid |
InChI |
InChI=1S/C8H5F2IO2/c9-6-1-4(11)2-7(10)5(6)3-8(12)13/h1-2H,3H2,(H,12,13) |
InChI Key |
CTSKIGKZLXOQNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)CC(=O)O)F)I |
Origin of Product |
United States |
Preparation Methods
Halogenation and Fluorination of the Aromatic Ring
The difluoro substitution pattern (2,6-difluoro) is typically introduced via selective fluorination of a suitably substituted phenyl precursor. Methods include:
- Use of fluorinated aryl boronic acids or aryl halides as starting materials, which can be further functionalized.
- Electrophilic fluorination or nucleophilic aromatic substitution on activated aromatic rings.
The 4-iodo substituent is introduced either by direct iodination of the difluorophenyl intermediate or by using iodinated precursors.
Formation of the Acetic Acid Side Chain
The acetic acid group is commonly introduced via:
- Carboxylation of benzylic halides or benzylic organometallic intermediates.
- Oxidation of benzylic methyl groups or derivatives to the corresponding acetic acid.
One effective approach involves the use of ethyl 2-fluoro-2-(4-iodophenyl)acetate as an intermediate, which can be hydrolyzed to the target acetic acid.
Representative Synthetic Route
A representative synthetic route based on literature and patent data is summarized below:
Experimental Details and Research Findings
Copper-Catalyzed Coupling for Ester Formation
- Ethyl 2-fluoro-2-(4-iodophenyl)acetate is synthesized by coupling 4-iodophenylboronic acid with ethyl bromofluoroacetate.
- The reaction employs copper(I) iodide as catalyst, cesium carbonate as base, and 4,4′,4″-tri-tert-butyl-2,2′:6′,2″-terpyridine as ligand in dimethylacetamide (DMA).
- Typical yields reported are around 52–75% for similar α-fluoroaryl acetic acid esters.
Hydrolysis to Target Acid
Alternative Routes and Oxidative Cleavage
- Some synthetic routes involve oxidative cleavage of alkene intermediates (e.g., ozonolysis or Lemieux-Johnson oxidation) to generate carboxylic acid functionalities.
- Cyclopropanation and sulfonylation steps are used in complex derivatives but are less common for the simple acetic acid derivative.
Summary Table of Key Reaction Parameters
| Parameter | Details |
|---|---|
| Starting materials | 4-Iodophenol or 4-iodoaniline, fluorinated aryl boronic acids |
| Catalysts | Copper(I) iodide (CuI), ligands such as terpyridine derivatives |
| Bases | Cesium carbonate (Cs2CO3) |
| Solvents | Dimethylacetamide (DMA), dichloromethane (DCM), methanol |
| Temperature | Room temperature to 80°C depending on step |
| Reaction time | 1.5 to several hours |
| Yields | 50–90% depending on step and purification |
| Purification methods | Flash chromatography, recrystallization |
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Difluoro-4-iodophenyl)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to yield alcohols.
Coupling Reactions: It participates in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products Formed
Substitution: Various substituted phenylacetic acids.
Oxidation: Difluoro-iodobenzoic acids.
Reduction: Difluoro-iodobenzyl alcohols.
Scientific Research Applications
2-(2,6-Difluoro-4-iodophenyl)acetic acid has several applications in scientific research:
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Mechanism of Action
The mechanism of action of 2-(2,6-Difluoro-4-iodophenyl)acetic acid involves its interaction with specific molecular targets. The presence of fluorine and iodine atoms enhances its reactivity and ability to form stable complexes with various enzymes and receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
Electron-Withdrawing Effects :
- Fluorine and chlorine substituents increase the acetic acid group’s acidity compared to unsubstituted phenylacetic acid (pKa ~4.5). The iodine atom, while less electronegative, contributes to resonance effects, further stabilizing the deprotonated form .
- The trifluoromethyl (-CF₃) group in CAS 601513-26-2 enhances lipophilicity and metabolic stability, making it suitable for pesticidal applications .
Lipophilicity and Molecular Weight :
- The iodine substituent in this compound results in a higher molecular weight (298.02 g/mol) compared to analogs like 2-(2-fluorophenyl)acetic acid (154.14 g/mol). This increased mass and lipophilicity may improve membrane permeability but reduce aqueous solubility .
Synthetic Utility :
- Methyl esters (e.g., CAS 1268822-64-5) serve as intermediates for prodrug strategies, where hydrolysis under physiological conditions releases the active acetic acid form .
Analytical and Spectroscopic Data
Table 2: Analytical Comparison (HPLC/LCMS)
However, structurally related compounds (e.g., EP 4 374 877 A2) exhibit longer HPLC retention times (1.76 min) under acidic conditions, suggesting increased hydrophobicity due to iodine substitution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
